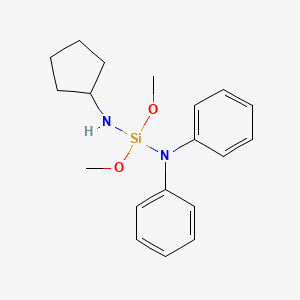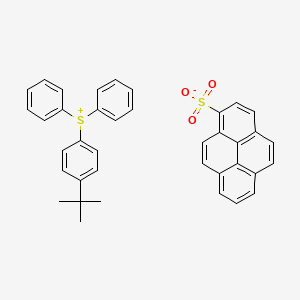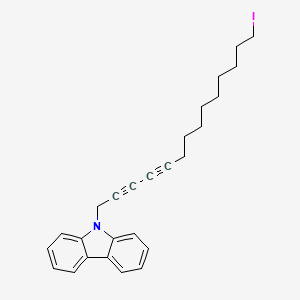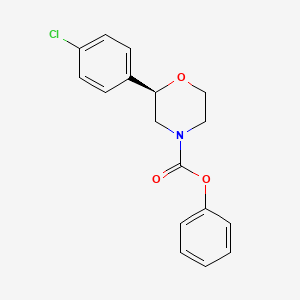
N'-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine is a unique organosilicon compound characterized by its cyclopentyl and diphenyl groups attached to a silanediamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine typically involves the reaction of cyclopentylamine with diphenylsilane dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
Cyclopentylamine+Diphenylsilane dichloride→N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Aplicaciones Científicas De Investigación
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the resulting complexes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethoxy-N,N-dimethylethylamine
- 1,1-Diethoxy-N,N-dimethylethanamine
Uniqueness
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine is unique due to its specific combination of cyclopentyl and diphenyl groups attached to a silanediamine core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science.
Propiedades
Número CAS |
923560-79-6 |
|---|---|
Fórmula molecular |
C19H26N2O2Si |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
N-[(cyclopentylamino)-dimethoxysilyl]-N-phenylaniline |
InChI |
InChI=1S/C19H26N2O2Si/c1-22-24(23-2,20-17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19/h3-8,13-17,20H,9-12H2,1-2H3 |
Clave InChI |
PSNJRPIWVUAJAQ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](NC1CCCC1)(N(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)

![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14174180.png)
![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)
![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)


![2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]](/img/structure/B14174211.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester](/img/structure/B14174219.png)
